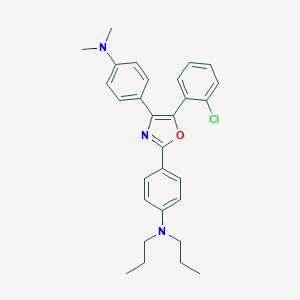

4-(5-(2-Chlorophenyl)-4-(4-(dimethylamino)phenyl)-oxazol-2-yl)-N,N-dipropyl-aniline

描述

4-(5-(2-Chlorophenyl)-4-(4-(dimethylamino)phenyl)-oxazol-2-yl)-N,N-dipropyl-aniline is a useful research compound. Its molecular formula is C29H32ClN3O and its molecular weight is 474 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 4-(5-(2-Chlorophenyl)-4-(4-(dimethylamino)phenyl)-oxazol-2-yl)-N,N-dipropyl-aniline (CAS No. 10004-39-4) is an organic molecule characterized by its oxazole structure and various functional groups, including a chlorophenyl moiety and a dimethylamino group. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula: C29H32ClN3O

- Molecular Weight: 474.05 g/mol

- Physical Properties:

- Melting Point: 124 °C

- Density: 1.141 g/cm³ (predicted)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and its interactions with biological targets such as enzymes and receptors.

Table 1: Summary of Biological Activities

The mechanism through which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and modulation of receptor activity. The oxazole ring and the attached aromatic groups facilitate binding to target sites, leading to altered enzymatic activities.

- Enzyme Inhibition: The compound has been shown to inhibit cholinesterase activity, which is crucial for neurotransmitter regulation in the nervous system.

- Cell Proliferation Inhibition: Studies indicate that it can significantly inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of various derivatives, the compound demonstrated:

- IC50 values against MCF-7 breast cancer cells at approximately 22.54 µM .

- Enhanced efficacy compared to standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development in cancer therapy.

Case Study 2: Cholinesterase Inhibition

Another study focused on the compound's ability to inhibit acetylcholinesterase:

- The results showed promising inhibition rates comparable to known inhibitors such as donepezil.

- This suggests potential therapeutic applications in treating Alzheimer's disease and other cognitive disorders.

Research Findings

Recent research has highlighted several aspects of the biological activity of this compound:

- Structure-Activity Relationship (SAR): Modifications in the chemical structure significantly influence biological activity, particularly regarding lipophilicity and electron density, which enhance binding affinity to target sites.

- Pharmacokinetics: Studies utilizing HPLC methods have facilitated understanding the compound's behavior in biological systems, aiding in optimizing dosage forms for therapeutic use.

科学研究应用

Analytical Applications

One of the primary applications of this compound is in analytical chemistry, particularly in the separation and analysis using High-Performance Liquid Chromatography (HPLC). The compound can be effectively analyzed using reverse-phase HPLC methods, which are scalable and suitable for isolating impurities during preparative separation processes. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility .

Table 1: HPLC Method Characteristics

| Parameter | Details |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile + Water + Phosphoric Acid |

| Alternative for MS | Formic Acid |

| Particle Size | 3 µm for fast UPLC applications |

Pharmacological Applications

The compound's structural characteristics suggest potential applications in pharmacology, particularly as a drug candidate or a research tool in drug discovery. Its lipophilicity may enhance membrane permeability, making it a candidate for studies related to drug absorption and distribution.

Case Study: Anticancer Activity

Research has indicated that compounds similar to 4-(5-(2-Chlorophenyl)-4-(4-(dimethylamino)phenyl)-oxazol-2-yl)-N,N-dipropyl-aniline exhibit anticancer properties. For instance, derivatives of oxazole have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Material Science Applications

Beyond pharmacology, the compound's unique structure may lend itself to applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The presence of the oxazole ring can contribute to the electronic properties required for such applications.

属性

IUPAC Name |

4-[5-(2-chlorophenyl)-2-[4-(dipropylamino)phenyl]-1,3-oxazol-4-yl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32ClN3O/c1-5-19-33(20-6-2)24-17-13-22(14-18-24)29-31-27(21-11-15-23(16-12-21)32(3)4)28(34-29)25-9-7-8-10-26(25)30/h7-18H,5-6,19-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUCBMXRZGCJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC=C(C=C1)C2=NC(=C(O2)C3=CC=CC=C3Cl)C4=CC=C(C=C4)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10142889 | |

| Record name | 4-(5-(2-Chlorophenyl)-4-(4-(dimethylamino)phenyl)-oxazol-2-yl)-N,N-dipropyl-aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10142889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10004-39-4 | |

| Record name | 4-[5-(2-Chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-oxazolyl]-N,N-dipropylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10004-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-(2-Chlorophenyl)-4-(4-(dimethylamino)phenyl)-oxazol-2-yl)-N,N-dipropyl-aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010004394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-(2-Chlorophenyl)-4-(4-(dimethylamino)phenyl)-oxazol-2-yl)-N,N-dipropyl-aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10142889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[5-(2-chlorophenyl)-4-[4-(dimethylamino)phenyl]-oxazol-2-yl]-N,N-dipropyl-aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。